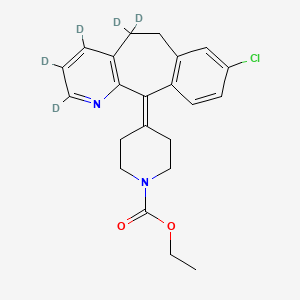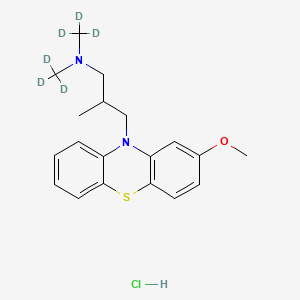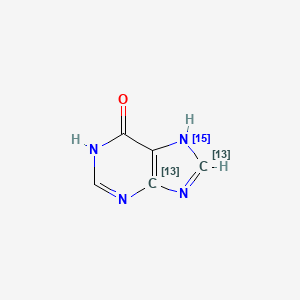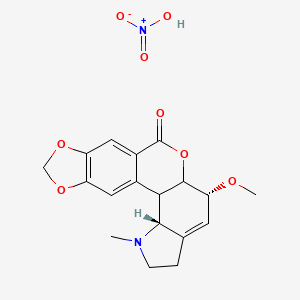
BMS-795311
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-795311 is a potent CETP inhibitor that maximally inhibited cholesteryl ester (CE) transfer activity at an oral dose of 1 mg/kg in human ETP/apoB-100 dual transgenic mice and increased HDL cholesterol content and size comparable to torcetrapib in moderately-fat fed hamsters. Cholesteryl ester transfer protein (CETP) is a plasma glycoprotein that is responsible for transporting neutral lipids such as cholesteryl esters (CEs) and triglycerides (TGs) among various classes of lipoproteins including HDL, LDL, and very low density lipoprotein (VLDL).2 Physiologically, CETP facilitates the transfer of CE from HDL to LDL and VLDL in exchange for TG, leading to decreased HDL-C levels and increased LDL-C levels.
Wissenschaftliche Forschungsanwendungen
Biodegradable Metals in Medical Applications : Biodegradable metals (BMs) like magnesium-based alloys have been increasingly used in medical applications due to their degradable properties. These BMs are explored for their potential in various medical devices, highlighting the importance of developing materials with controllable degradation rates and biocompatibility (Witte, 2018).
Innovation in Precision Medicine : New technologies, including biodegradable materials (BMs), are significantly impacting healthcare and the advent of precision medicine. This advancement enhances understanding of disease pathogenesis and improves diagnostics and treatment options, demonstrating the potential of innovative materials like BMs in medical applications (Seyhan & Carini, 2019).
Resistance Analysis of Hepatitis C Virus Inhibitors : While not directly related to BMS-795311, research on BMS-790052, a potent hepatitis C virus (HCV) inhibitor, provides insights into the development of antiviral drugs and the challenges of resistance in viral treatment. This is relevant for understanding the broader context of drug development in which this compound might be situated (Fridell et al., 2010).
Digital Business Models in Healthcare : Although not directly related to this compound, the evolution of digital business models (BMs) in industries like healthcare underscores the importance of technological integration in medical research and applications. This suggests a changing landscape in how medical research, including drug development, is approached and managed (Perelygina et al., 2022).
Bioinspired Materials in Environmental Applications : Bioinspired materials (BMs) are gaining attention for their potential in environmental applications, including carbon capture and storage. These materials are synthesized to mimic natural materials and show properties like flexibility, tunability, and stability. This research area highlights the innovative use of materials in various applications, which may indirectly relate to the development and application of compounds like this compound (Kumar & Kim, 2016).
Eigenschaften
Molekularformel |
C34H23F10NO3 |
|---|---|
Molekulargewicht |
683.54603 |
Aussehen |
Solid powder |
Synonyme |
BMS-795311; BMS 795311; BMS795311.; (R)-N-(1-(3-cyclopropoxy-4-fluorophenyl)-1-(3-fluoro-5-(2,2,3,3-tetrafluoropropanoyl)phenyl)-2-phenylethyl)-4-fluoro-3-(trifluoromethyl)benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Benzyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B1149837.png)
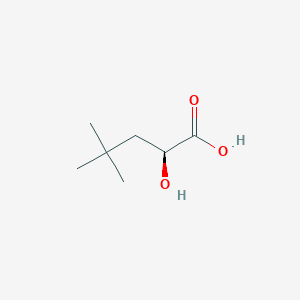
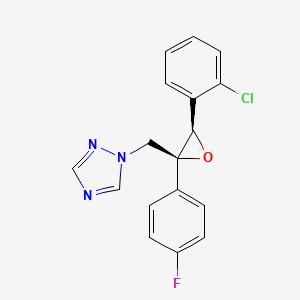
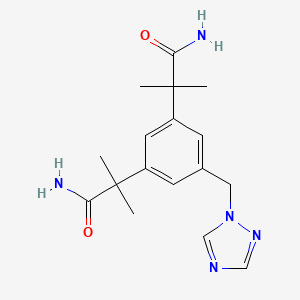
![4-[5-(4-Fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid](/img/structure/B1149849.png)
